molecular formula C12H16ClN B1307682 2-(4-Chlorophenyl)azepane CAS No. 383129-18-8

2-(4-Chlorophenyl)azepane

Cat. No.: B1307682
CAS No.: 383129-18-8
M. Wt: 209.71 g/mol
InChI Key: QVSTXCOTKAOQEW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)azepane is an organic compound with the molecular formula C12H16ClN It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)azepane typically involves the reaction of 4-chlorobenzyl chloride with hexamethyleneimine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorophenylmethanol or 4-chlorophenylamine.

    Substitution: Formation of various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)azepane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-(4-Bromophenyl)azepane: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(4-Fluorophenyl)azepane:

    2-(4-Methylphenyl)azepane: The presence of a methyl group instead of a halogen can lead to different chemical behavior and uses.

Uniqueness: 2-(4-Chlorophenyl)azepane is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic chemistry and valuable in research and industrial applications.

Biological Activity

2-(4-Chlorophenyl)azepane is an organic compound characterized by its seven-membered azepane ring and a para-chlorophenyl substituent. Its molecular formula is C12H16ClN, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride with hexamethyleneimine under basic conditions. The reaction is often conducted at elevated temperatures to ensure complete conversion of reactants. The presence of the chlorine atom is significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes or receptors, leading to various physiological effects. Research indicates that this compound may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological studies .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Properties

Research has also indicated that this compound exhibits antifungal activity against common pathogens such as Candida species. The compound's ability to inhibit fungal growth may be linked to its structural properties, which allow it to penetrate fungal cell walls effectively.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-(4-Bromophenyl)azepaneContains bromine instead of chlorineDifferent reactivity; less studied
2-(4-Fluorophenyl)azepaneContains fluorinePotentially different pharmacokinetics
2-(4-Methylphenyl)azepaneContains methyl groupVaries in chemical behavior

The presence of different halogen atoms or substituents can significantly alter the biological activity and reactivity profiles of these compounds.

Case Studies

Several case studies have explored the therapeutic potential of azepane derivatives, including this compound:

  • Antimicrobial Testing : A study evaluating various azepanes found that this compound exhibited superior antimicrobial efficacy compared to other derivatives, making it a promising candidate for drug development.
  • Pharmacological Evaluation : Another research effort focused on the pharmacokinetics and safety profile of azepanes in animal models, highlighting the favorable therapeutic index of this compound .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with specific enzyme targets, potentially leading to novel therapeutic strategies for infectious diseases .

Properties

IUPAC Name

2-(4-chlorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTXCOTKAOQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404228
Record name 2-(4-chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-18-8
Record name 2-(4-Chlorophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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